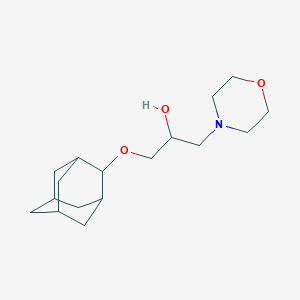![molecular formula C21H19N3O7 B413270 Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B413270.png)
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a naphthalene ring substituted with nitro groups and an amino group, linked to a hydroxyphenyl propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to introduce nitro groups at the 2 and 4 positions. This is followed by the introduction of an amino group at the 1 position through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl 3-(4-hydroxyphenyl)propanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield a compound with amino groups, while oxidation could lead to the formation of nitroso derivatives.
Scientific Research Applications
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in redox reactions, affecting cellular processes. The hydroxyphenyl group may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2,4-dinitrophenyl)amino]-3-(4-hydroxyphenyl)propanoate
- Ethyl 2-[(2,4-dinitrobenzyl)amino]-3-(4-hydroxyphenyl)propanoate
- Ethyl 2-[(2,4-dinitroanilino)-3-(4-hydroxyphenyl)propanoate
Uniqueness
Ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl rings
Properties
Molecular Formula |
C21H19N3O7 |
|---|---|
Molecular Weight |
425.4g/mol |
IUPAC Name |
ethyl 2-[(2,4-dinitronaphthalen-1-yl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H19N3O7/c1-2-31-21(26)17(11-13-7-9-14(25)10-8-13)22-20-16-6-4-3-5-15(16)18(23(27)28)12-19(20)24(29)30/h3-10,12,17,22,25H,2,11H2,1H3 |
InChI Key |
FMOIVYBTUIZPDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B413187.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2,5-dichlorobenzamide](/img/structure/B413188.png)
![5,7-dibromo-3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]anilino]indol-2-one](/img/structure/B413189.png)
![4-[(5-BROMO-3-ETHOXY-2-HYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413190.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-[7-[(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5,5-dioxodibenzothiophen-3-yl]methanimine](/img/structure/B413193.png)
![1-{[(3-Chlorophenyl)imino]methyl}-6-nitro-2-naphthol](/img/structure/B413194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413195.png)
![2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL](/img/structure/B413196.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413198.png)
![METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE](/img/structure/B413201.png)
![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methoxyphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B413204.png)

![N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}acetamide](/img/structure/B413207.png)
![4-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B413210.png)
